2-(Butan-2-yloxy)-6-methylpyridin-3-ol
Description
2-(Butan-2-yloxy)-6-methylpyridin-3-ol is a pyridin-3-ol derivative featuring a butan-2-yloxy substituent at the 2-position and a methyl group at the 6-position. Its structure combines lipophilic (butan-2-yloxy) and moderately polar (pyridin-3-ol) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-butan-2-yloxy-6-methylpyridin-3-ol |
InChI |
InChI=1S/C10H15NO2/c1-4-8(3)13-10-9(12)6-5-7(2)11-10/h5-6,8,12H,4H2,1-3H3 |
InChI Key |
KMEVRPJZXNPABK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=CC(=N1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-6-methylpyridin-3-ol typically involves the alkylation of 6-methyl-3-hydroxypyridine with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The butan-2-yloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride (NaH)
Major Products Formed
Scientific Research Applications
2-(Butan-2-yloxy)-6-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)-6-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butan-2-yloxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyridin-3-ol derivatives are heavily influenced by substituents at the 2- and 6-positions. Below is a comparative analysis with key analogues:
Table 1: Substituent Effects on Pyridin-3-ol Derivatives
Key Observations:
6-Position Substituents :
- The methyl group in the target compound and 6-Me-(R)-P6N20 correlates with higher AChE resurrection activity compared to ethyl or propyl groups . Increasing alkyl chain length likely introduces steric hindrance, reducing enzyme interaction.
- Ethyl and propyl analogues showed diminishing activity, suggesting an optimal balance between hydrophobicity and steric bulk at the 6-position.
2-Position Substituents: The butan-2-yloxy group provides moderate lipophilicity, which may enhance membrane permeability compared to polar groups like hydroxymethyl (logP ~1.5–2.0 inferred) . Isobutoxy (6-isobutoxypyridin-3-ol) and methoxymethoxy (e.g., 3-(methoxymethoxy)-6-phenoxy-2-phenylpyridine) substituents alter electronic properties and stability. Methoxymethoxy groups, for instance, are protective and may improve synthetic yields .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Butan-2-yloxy (logP ~2.0–2.5) is more lipophilic than methoxy (logP ~1.0) but less than isobutoxy (logP ~2.5–3.0) . This may enhance blood-brain barrier penetration for neuroactive applications.
- Hydrogen Bonding : The pyridin-3-ol group provides hydrogen-bonding capacity, critical for AChE binding. Bulky substituents (e.g., propyl) may disrupt this interaction .
Biological Activity
2-(Butan-2-yloxy)-6-methylpyridin-3-ol is a pyridine derivative known for its unique molecular structure, which includes a butan-2-yloxy group and a hydroxyl group at the 3-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C_{12}H_{17}NO
- Molecular Weight : ~195.27 g/mol
- Structural Features : The presence of the hydroxyl group enables hydrogen bonding, enhancing solubility and reactivity.
Antimicrobial Properties
Research indicates that 2-(Butan-2-yloxy)-6-methylpyridin-3-ol exhibits significant antimicrobial activity against various pathogens. The compound's mechanism of action is believed to involve interaction with microbial cell membranes, leading to disruption and subsequent cell death.
Case Study : A study evaluated the compound's efficacy against common bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Research Findings :
- In vitro studies showed that treatment with 2-(Butan-2-yloxy)-6-methylpyridin-3-ol resulted in a significant reduction of TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
- Animal models demonstrated decreased swelling in paw edema assays, suggesting potential applications in treating inflammatory conditions.
The biological activity of 2-(Butan-2-yloxy)-6-methylpyridin-3-ol can be attributed to its ability to form hydrogen bonds with biological macromolecules, influencing their activity. This interaction may modulate various biochemical pathways, leading to its observed effects.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to 2-(Butan-2-yloxy)-6-methylpyridin-3-ol:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-(Butan-2-yloxy)-3-chloropyrazine | Chloropyrazine ring | Exhibits different reactivity due to chlorine substitution |
| 2-Methyl-1-chlorocyclohexane | Chlorine substitution on cyclohexane | Different ring structure affects stability and reactivity |
| Butenoic acid | Carboxylic acid functional group | Distinct acid-base properties compared to pyridine derivatives |
Applications in Drug Discovery
Due to its promising biological activities, 2-(Butan-2-yloxy)-6-methylpyridin-3-ol is being explored for potential therapeutic applications in treating infections and inflammatory diseases. Its unique structural characteristics may enhance interactions with biological targets, making it a candidate for further pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
